molecular formula C9H19ClN2O B1407345 [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197409-26-8

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Cat. No.: B1407345
CAS No.: 2197409-26-8
M. Wt: 206.71 g/mol
InChI Key: LWDCAXYCUKBDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a propyl group with a carbonyl (C=O) and an amine (NH2) functional group . The InChI string, a textual identifier for chemical substances, for this compound is InChI=1S/C10H20N2O/c1-8(2)9(11)10(13)12-6-4-3-5-7-12 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.28 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound’s topological polar surface area is 46.3 Ų .

Scientific Research Applications

Cytotoxic Effect and Molecular Docking

4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a variant of the compound, was studied for its cytotoxic effects on breast cancer cells and as a potential topoisomerase II inhibitor. Molecular docking studies suggested that this compound targets the ATP binding pocket, indicating a possible application in cancer therapy (Siwek et al., 2012).

Enhancement of Long-Term Potentiation

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, another derivative, was tested for its impact on long-term potentiation in the hippocampus of rats. Its systemic administration increased both the degree and duration of long-term potentiation, suggesting its use in memory retention and learning processes (Stäubli et al., 1994).

Antimicrobial Activity in Agriculture

Several derivatives of the compound demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, presenting a potential application in agriculture for plant protection (Vinaya et al., 2009).

Corrosion Inhibition in CO2 Capture

A study on 4-amino-1-propyl-piperidine (a related compound) showed it as an effective corrosion inhibitor for carbon steel in CO2 capture processes. This suggests its potential application in industrial settings to reduce material degradation (Li et al., 2020).

Synthesis of Piperidines

The compound's derivatives have been used in the synthesis of piperidines through a process involving cyclopropane ring-opening and cyclization, indicating its utility in organic synthesis (Lebold et al., 2009).

Development of Novel Sigma 1 Ligands

Substituted N-[(tetralin-1-yl)alkyl]piperidines, structurally related to the compound, showed high sigma 1 affinity and selectivity over other receptors. This indicates potential applications in developing novel therapeutics targeting the sigma 1 receptor (Berardi et al., 1996).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential biological applications. Given the varied biological properties of similar piperidine compounds , there may be potential for this compound in pharmaceutical applications.

Properties

IUPAC Name

2-amino-1-piperidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-8(10)9(12)11-6-4-3-5-7-11;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDCAXYCUKBDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197409-26-8
Record name 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.